molecular formula C23H23NO B15244388 1-(3-(Dimethylamino)phenyl)-1,1-diphenylpropan-2-one

1-(3-(Dimethylamino)phenyl)-1,1-diphenylpropan-2-one

Cat. No.: B15244388
M. Wt: 329.4 g/mol
InChI Key: AHPUXTNYTKGZNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Dimethylamino)phenyl)-1,1-diphenylpropan-2-one is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a diphenylpropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Dimethylamino)phenyl)-1,1-diphenylpropan-2-one typically involves the reaction of para-methylacetophenone and para-nitroacetophenone with dimethylformamide dimethyl acetal . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves multiple steps, including the formation of intermediates and their subsequent conversion to the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of advanced equipment and optimized reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as recrystallization and chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Dimethylamino)phenyl)-1,1-diphenylpropan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reducing agent used.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-(Dimethylamino)phenyl)-1,1-diphenylpropan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-(Dimethylamino)phenyl)-1,1-diphenylpropan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-(Dimethylamino)phenyl)-1,1-diphenylpropan-2-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C23H23NO

Molecular Weight

329.4 g/mol

IUPAC Name

1-[3-(dimethylamino)phenyl]-1,1-diphenylpropan-2-one

InChI

InChI=1S/C23H23NO/c1-18(25)23(19-11-6-4-7-12-19,20-13-8-5-9-14-20)21-15-10-16-22(17-21)24(2)3/h4-17H,1-3H3

InChI Key

AHPUXTNYTKGZNM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC(=CC=C3)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.